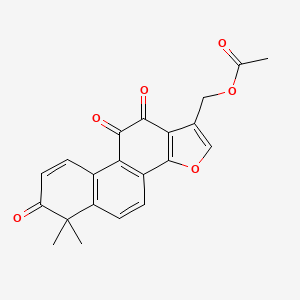
Malt1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malt1-IN-3 is a small molecule inhibitor specifically designed to target mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein that plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is essential for immune responses and inflammation. This compound has shown promise in preclinical studies as a potential therapeutic agent for various types of lymphomas and other cancers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Malt1-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor towards MALT1.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Malt1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Malt1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MALT1 inhibitors.
Biology: Helps in understanding the role of MALT1 in immune cell signaling and function.
Medicine: Potential therapeutic agent for treating lymphomas and other cancers by inhibiting MALT1 activity.
Industry: Can be used in the development of new drugs targeting MALT1 and related pathways.
Wirkmechanismus
Malt1-IN-3 exerts its effects by specifically inhibiting the protease activity of MALT1. This inhibition prevents the cleavage of MALT1 substrates, thereby blocking the activation of the NF-κB signaling pathway. The inhibition of this pathway leads to reduced proliferation and survival of cancer cells, making this compound a promising therapeutic agent for cancers that rely on MALT1 activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mepazine: Another MALT1 inhibitor that binds to an allosteric site on MALT1.
Thioridazine: A phenothiazine compound used as a MALT1 tool compound in vitro and in vivo.
Uniqueness
Malt1-IN-3 is unique due to its high specificity and potency in inhibiting MALT1. Unlike other inhibitors, this compound has shown significant efficacy in preclinical models of lymphoma, making it a promising candidate for further development.
Eigenschaften
Molekularformel |
C21H19F3N8O2 |
|---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
1-[5-cyano-4-[(S)-cyclopropyl(methoxy)methyl]-6-methylpyridin-3-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m0/s1 |
InChI-Schlüssel |
DDGNZGLBMAPNGD-SFHVURJKSA-N |
Isomerische SMILES |
CC1=NC=C(C(=C1C#N)[C@H](C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
Kanonische SMILES |
CC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)

![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)








